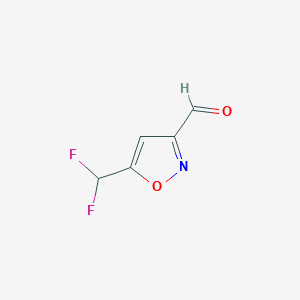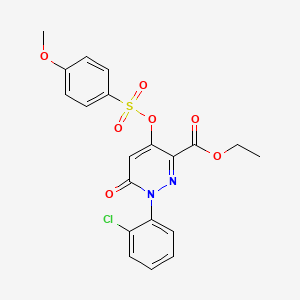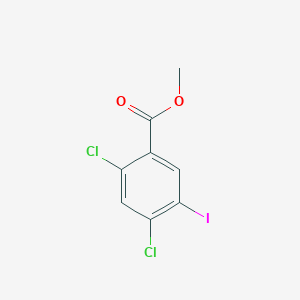
Methyl 2,4-dichloro-5-iodobenzoate
Overview
Description
“Methyl 2,4-dichloro-5-iodobenzoate” is a chemical compound with the molecular formula C8H5Cl2IO2 . It has a molecular weight of 330.94 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2,4-dichloro-5-iodobenzoate” is 1S/C8H5Cl2IO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 . This code represents the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2,4-dichloro-5-iodobenzoate” are not available, aryl-iodide functionalities like those in “Methyl 4-iodobenzoate” may undergo coupling reactions .
Physical And Chemical Properties Analysis
“Methyl 2,4-dichloro-5-iodobenzoate” is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available.
Safety and Hazards
“Methyl 2,4-dichloro-5-iodobenzoate” is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
methyl 2,4-dichloro-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2IO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTJEFAOFNUNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dichloro-5-iodobenzoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2393884.png)
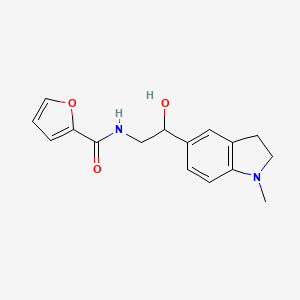
![N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2393888.png)
![(E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide](/img/structure/B2393892.png)
![(Z)-3,5-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2393893.png)


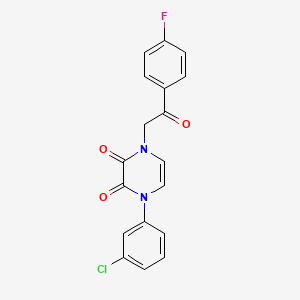
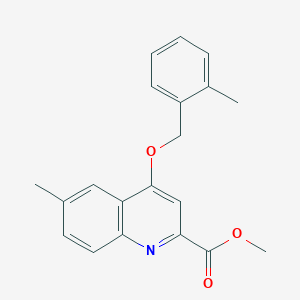
![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)
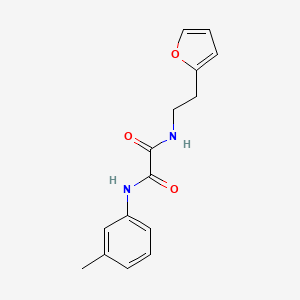
![1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2393902.png)
